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Compound of Interest

Compound Name: DHFR-IN-19

Cat. No.: B15575171 Get Quote

DHFR Polymorphism Studies: A Technical
Support Center
This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) for researchers, scientists, and drug development professionals engaged in the

statistical analysis of Dihydrofolate Reductase (DHFR) polymorphism studies.

Frequently Asked Questions (FAQs)
Q1: What are the initial quality control steps for my genotyping data before statistical analysis?

A1: Before proceeding with association analysis, it is crucial to perform several quality control

checks on your genotyping data. The first step is to assess the genotyping call rate for each

sample and each single nucleotide polymorphism (SNP). Samples or SNPs with a low call rate

(typically < 95%) should be removed. Secondly, you should test for deviations from Hardy-

Weinberg Equilibrium (HWE) in your control group.[1][2] A significant deviation may indicate

genotyping errors, population stratification, or selection bias. Finally, it is advisable to check for

duplicate or related individuals in your sample set and handle them appropriately, as they can

inflate test statistics.[3][4]

Q2: How do I address the issue of population stratification in my study?
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A2: Population stratification, the presence of systematic differences in allele frequencies

between subpopulations, can lead to spurious associations.[5][6][7][8][9] Several methods can

be used to mitigate this issue. One common approach is to use genomic control, which adjusts

the statistical test statistic by an inflation factor.[5] Another powerful method is principal

component analysis (PCA), which can identify and correct for underlying population structure

by including the top principal components as covariates in your regression model.[5][6][7] For

family-based studies, transmission disequilibrium tests (TDT) are robust to population

stratification.

Q3: What is the importance of correcting for multiple testing in DHFR polymorphism studies?

A3: When you test multiple SNPs for association with a trait, the probability of obtaining a false-

positive result (a Type I error) increases.[10][11][12] Multiple testing corrections adjust the p-

value threshold for statistical significance to account for the number of tests performed.

Common methods include the Bonferroni correction, which is simple but can be overly

conservative, and methods that control the False Discovery Rate (FDR), such as the

Benjamini-Hochberg procedure, which offers a better balance between finding true

associations and controlling for false positives.[11][12][13][14]

Q4: When should I consider haplotype analysis, and what are the advantages?

A4: Haplotype analysis is particularly useful when multiple polymorphisms in the DHFR gene

are in linkage disequilibrium (LD), meaning they are inherited together more often than

expected by chance. Analyzing haplotypes, which are combinations of alleles at different loci

on the same chromosome, can provide greater statistical power to detect disease associations

than analyzing single SNPs individually.[15] This is because a haplotype may better capture the

effect of an ungenotyped causal variant.

Troubleshooting Guides
Problem 1: Significant deviation from Hardy-Weinberg Equilibrium (HWE) in the control group.

Possible Cause 1: Genotyping Error.

Solution: Re-examine the raw genotyping data for the problematic SNP. Look for

ambiguous genotype calls or systematic issues with the assay. It may be necessary to re-

genotype the samples for that SNP using a different method.
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Possible Cause 2: Population Stratification.

Solution: If your control group is composed of individuals from different ancestral

backgrounds, this can lead to HWE deviation. Apply methods to correct for population

stratification, such as principal component analysis (PCA).[5][6][7]

Possible Cause 3: Non-random Mating.

Solution: While less common in large, population-based studies, non-random mating can

affect HWE. This is a factor to consider in the interpretation of your results, though it is not

a technical error.

Possible Cause 4: Selection Bias in Control Recruitment.

Solution: Review your control recruitment strategy to ensure it did not inadvertently enrich

for or against certain genotypes.

Problem 2: High rate of missing genotypes for a specific SNP.

Possible Cause 1: Poor Assay Performance.

Solution: The PCR primers or probe for that specific SNP may be suboptimal. Redesigning

the genotyping assay may be necessary.

Possible Cause 2: Low DNA Quality.

Solution: Degraded or low-concentration DNA can lead to genotyping failure. Assess the

quality and quantity of your DNA samples.

Statistical Solution: Imputation.

Solution: If re-genotyping is not feasible, you can use imputation methods to infer the

missing genotypes based on the genotypes of nearby correlated SNPs (haplotype

information) from a reference panel.[16][17][18][19][20] This can help to recover some of

the information and increase statistical power.

Problem 3: Inconsistent results when replicating a previously reported association.
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Possible Cause 1: Insufficient Statistical Power.

Solution: Your replication study may have a smaller sample size than the original study,

leading to insufficient power to detect the association.[21][22][23][24] Conduct a power

analysis to determine the required sample size to detect the previously reported effect

size.

Possible Cause 2: Differences in Population Characteristics.

Solution: The genetic background and environmental exposures of your study population

may differ from the original study population, leading to different results. This is a

biological consideration rather than a statistical error.

Possible Cause 3: "Winner's Curse".

Solution: The effect size reported in the initial discovery study may be an overestimation.

Your replication study may be providing a more accurate, albeit smaller and non-

significant, effect size.

Quantitative Data Summary
The following tables provide examples of how to present quantitative data from a case-control

study investigating the association between a DHFR polymorphism and disease risk.

Table 1: Genotype and Allele Frequencies of DHFR Polymorphism (rsXXXXX)
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Genotype/Allele Cases (n=500) Controls (n=500) p-value

Genotype

GG 200 (40%) 250 (50%)

GA 250 (50%) 200 (40%)

AA 50 (10%) 50 (10%) 0.02

Allele

G 650 (65%) 700 (70%)

A 350 (35%) 300 (30%) 0.04

*Statistically significant at p < 0.05

Table 2: Association of DHFR Polymorphism (rsXXXXX) with Disease Risk

Genotype Odds Ratio (OR)
95% Confidence
Interval (CI)

p-value

GA vs GG 1.56 1.20 - 2.03 0.001

AA vs GG 1.25 0.78 - 2.00 0.35

Allelic Model

A vs G 1.25 1.01 - 1.54 0.04

*Statistically significant at p < 0.05

Experimental Protocols
Protocol 1: DHFR Genotyping using PCR-RFLP

This protocol describes a general workflow for genotyping a known DHFR polymorphism using

Polymerase Chain Reaction-Restriction Fragment Length Polymorphism (PCR-RFLP).
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DNA Extraction: Isolate genomic DNA from whole blood or other appropriate tissue samples

using a standard DNA extraction kit.

PCR Amplification:

Design PCR primers flanking the polymorphic site of interest.

Perform PCR to amplify the DNA segment containing the polymorphism. A typical reaction

mixture includes DNA template, primers, dNTPs, Taq polymerase, and PCR buffer.

Use a thermal cycler with an optimized cycling program (denaturation, annealing, and

extension temperatures and times).

Restriction Enzyme Digestion:

Choose a restriction enzyme that specifically recognizes and cuts one of the alleles of the

polymorphism.

Incubate the PCR product with the chosen restriction enzyme at its optimal temperature

for a sufficient duration.

Gel Electrophoresis:

Separate the digested DNA fragments by size using agarose gel electrophoresis.

Stain the gel with a DNA-binding dye (e.g., ethidium bromide or SYBR Safe) and visualize

the DNA bands under UV light.

Genotype Determination:

The pattern of DNA bands will indicate the genotype of each sample. For example, a

homozygous individual for the uncuttable allele will show one larger band, a homozygous

individual for the cuttable allele will show two smaller bands, and a heterozygous

individual will show all three bands.

Visualizations
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Caption: Workflow for statistical analysis of DHFR polymorphism data.
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Caption: Troubleshooting guide for Hardy-Weinberg Equilibrium deviations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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